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Compound Name:
Methyl 4-amino-6-

methoxypicolinate

Cat. No.: B1406230 Get Quote

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics

of methyl 4-amino-6-methoxypicolinate, a substituted pyridine derivative of interest in

medicinal chemistry and drug development. In the absence of a complete, publicly available

experimental dataset for this specific molecule, this document leverages established principles

of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry

(MS), supported by data from analogous structures, to forecast its spectral profile. This

approach is designed to offer researchers, scientists, and drug development professionals a

robust framework for the identification, characterization, and quality control of this compound.

The causality behind spectroscopic signals is emphasized, providing not just the "what" but the

"why" of the expected data. This guide is structured to be a self-validating system, where the

predictions for each spectroscopic method corroborate one another to build a cohesive

structural picture.

Molecular Structure and Functional Group Analysis
Methyl 4-amino-6-methoxypicolinate is a polysubstituted pyridine derivative. Its structure

incorporates several key functional groups that dictate its spectroscopic behavior:

Pyridine Ring: A six-membered aromatic heterocycle containing a nitrogen atom. The

electronegativity of the nitrogen and the aromatic ring current significantly influence the
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chemical environment of the ring's protons and carbons.

Methyl Ester: Comprising a carbonyl group (C=O) and a methoxy group (-OCH₃), this

functional group will exhibit characteristic signals in both IR and NMR spectroscopy.

Amino Group (-NH₂): This electron-donating group attached to the aromatic ring will

influence the electron density of the pyridine system and produce distinct IR and NMR

signals.

Methoxy Group (-OCH₃): An ether linkage to the aromatic ring, this group is also electron-

donating and will have a characteristic proton and carbon signal in NMR.

The interplay of these groups—the electron-donating amino and methoxy groups and the

electron-withdrawing methyl ester—on the pyridine ring will result in a unique and predictable

spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Predictive Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic

molecules, providing detailed information about the chemical environment of hydrogen (¹H) and

carbon (¹³C) atoms.

Sample Preparation: Dissolve approximately 5-10 mg of methyl 4-amino-6-
methoxypicolinate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

choice of solvent can slightly alter chemical shifts; DMSO-d₆ is often used for compounds

with amine protons to better observe their signals.

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Set a spectral width of approximately 12 ppm, centered around 6 ppm.

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Set a spectral width of approximately 200 ppm, centered around 100 ppm.

Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or

more) are typically required due to the low natural abundance of ¹³C.

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the

pyridine ring. The protons on a pyridine ring typically resonate in the downfield region (δ 7.0-9.0

ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen

atom.[1]
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Predicted
Signal (δ, ppm)

Multiplicity Integration Assignment Rationale

~ 7.5 - 7.8 Singlet 1H H-3

This proton is on

a carbon

adjacent to the

ester-substituted

carbon and meta

to the amino

group.

~ 6.2 - 6.5 Singlet 1H H-5

This proton is on

a carbon

between the

amino and

methoxy groups,

both of which are

electron-

donating,

causing a

significant upfield

shift.

~ 4.5 - 5.0 Broad Singlet 2H -NH₂

The protons of

the amino group

are

exchangeable

and often appear

as a broad

signal. Its

chemical shift

can be highly

dependent on

solvent and

concentration.

~ 3.9 Singlet 3H -OCH₃ (ring) The methoxy

group attached
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to the aromatic

ring.

~ 3.8 Singlet 3H -OCH₃ (ester)

The methyl

group of the

ester

functionality.

DOT Script for ¹H NMR Assignment Logic

-NH2 (donating) -OCH3 (donating) -COOCH3 (withdrawing) C2-Ester C3-H C4-NH2 C5-H C6-OCH3

shields

shields

deshields

H-3 H-5 H-3: ~7.5-7.8 ppm (less shielded) H-5: ~6.2-6.5 ppm (highly shielded)

Click to download full resolution via product page

Caption: Influence of substituents on predicted ¹H NMR chemical shifts.

The ¹³C NMR chemical shifts of substituted pyridines are well-documented.[2][3] The

electronegative nitrogen atom causes the adjacent carbons (C-2 and C-6) to be deshielded.
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Predicted Signal (δ, ppm) Assignment Rationale

~ 165 C=O (ester)
Carbonyl carbons of esters

typically appear in this region.

~ 162 C-6

Attached to both the

electronegative nitrogen and

an oxygen atom, making it

highly deshielded.

~ 155 C-4 Attached to the amino group.

~ 148 C-2
Attached to the electronegative

nitrogen and the ester group.

~ 110 C-3
Aromatic carbon adjacent to

the ester-substituted carbon.

~ 95 C-5

Shielded by two adjacent

electron-donating groups

(amino and methoxy).

~ 53 -OCH₃ (ring)
Methoxy carbon attached to

the aromatic ring.

~ 52 -OCH₃ (ester) Methyl carbon of the ester.

Infrared (IR) Spectroscopy: Vibrational
Fingerprinting
IR spectroscopy identifies functional groups within a molecule by measuring the absorption of

infrared radiation, which excites molecular vibrations (stretching, bending).

Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small

amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent

disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample compartment or pure KBr pellet first,

which is then automatically subtracted from the sample spectrum.

The predicted IR spectrum will show characteristic absorptions for the amine, ester, and

substituted aromatic functionalities.[4][5][6]
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Frequency Range
(cm⁻¹)

Vibration Functional Group Rationale

3450 - 3300 N-H stretch Primary Amine (-NH₂)

A primary amine will

typically show two

bands (symmetric and

asymmetric

stretching) in this

region.

3100 - 3000 C-H stretch Aromatic

Stretching of C-H

bonds on the pyridine

ring.

3000 - 2850 C-H stretch Aliphatic (-CH₃)

Stretching of C-H

bonds in the methyl

ester and methoxy

groups.

~ 1720 C=O stretch Ester

A strong, sharp

absorption

characteristic of the

ester carbonyl group.

~ 1600 & ~1500 C=C / C=N stretch Aromatic Ring

In-ring stretching

vibrations of the

pyridine ring.[7]

1300 - 1000 C-O stretch Ester & Methoxy

Strong absorptions

from the C-O single

bonds of the ester and

the methoxy group.

900 - 675 C-H bend Aromatic

Out-of-plane bending

of the C-H bonds on

the substituted

aromatic ring.

DOT Script for IR Functional Group Correlation
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Functional Groups

Characteristic IR Absorptions (cm⁻¹)

Methyl 4-amino-6-methoxypicolinate

-NH2 -COOCH3Pyridine Ring -OCH3

3450-3300 (N-H stretch) ~1720 (C=O stretch) 1300-1000 (C-O stretch)~1600 & ~1500 (C=C/C=N stretch)

Click to download full resolution via product page

Caption: Correlation of functional groups to key IR absorption regions.

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation

analysis, offers clues to its structure.

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of

molecule, which should readily protonate to form [M+H]⁺. Electron impact (EI) is a higher-

energy method that will induce more fragmentation.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for

obtaining an accurate mass of the molecular ion, which can be used to confirm the elemental

composition.

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For more

detailed structural information, perform tandem MS (MS/MS) on the isolated molecular ion to

induce and analyze fragmentation.

The molecular formula of methyl 4-amino-6-methoxypicolinate is C₈H₁₀N₂O₃.
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Molecular Weight: 182.18 g/mol .

Predicted Molecular Ion Peak ([M+H]⁺): In ESI-MS, a prominent peak is expected at m/z

183.07, corresponding to the protonated molecule. High-resolution mass spectrometry

should confirm the elemental composition.

Predicted Fragmentation Pattern (EI or MS/MS): Fragmentation will likely occur at the ester

group, which is a common fragmentation site.[8][9]

Loss of -OCH₃ (31 Da): A fragment at m/z 151, corresponding to the loss of the methoxy

radical from the ester.

Loss of -COOCH₃ (59 Da): A fragment at m/z 123, resulting from the cleavage of the entire

methyl ester group.

Other Fragmentations: Further fragmentation of the pyridine ring is possible, but the initial

losses from the ester group are typically the most significant.

DOT Script for Predicted MS Fragmentation

[M+H]⁺
m/z = 183

Loss of -OCH3
(m/z = 152)- 31 Da

Loss of -COOCH3
(m/z = 124)

- 59 Da

Click to download full resolution via product page

Caption: Plausible fragmentation pathways for methyl 4-amino-6-methoxypicolinate.

Conclusion and Validation
This guide presents a comprehensive, predictive spectroscopic profile for methyl 4-amino-6-
methoxypicolinate based on fundamental principles and data from analogous compounds.

The predicted NMR, IR, and MS data are mutually consistent and provide a detailed picture of

the molecule's structure. For any researcher synthesizing or working with this compound, the
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data herein serves as a reliable benchmark for structural confirmation. However, it is imperative

to validate these predictions against experimentally acquired data for the synthesized

compound to ensure its identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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